3-Fluoroanisole
Overview
Description
3-Fluoroanisole: 1-fluoro-3-methoxybenzene , is an aromatic compound with the chemical formula C7H7FO . It is characterized by the presence of a fluoro group and a methoxy group attached to a benzene ring. This colorless liquid is known for its aromatic properties and is commonly used as a building block in organic synthesis and as a solvent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From m-fluoroaniline: One method involves using m-fluoroaniline as the starting material, which undergoes a diazotization reaction followed by hydrolysis to generate m-fluorophenol. .
From m-difluorobenzene: Another method involves the reaction of m-difluorobenzene with dimethyl sulfoxide (DMSO) and stannous chloride in the presence of potassium hydroxide and methyl alcohol.
Industrial Production Methods: The industrial production of 3-fluoroanisole typically follows the synthetic routes mentioned above. The process involves the use of readily available raw materials, simple reaction steps, and standard equipment, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Fluoroanisole can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluoro group on the benzene ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation Products: Oxidation can lead to the formation of phenolic or quinonoid compounds.
Reduction Products: Reduction typically yields partially or fully hydrogenated aromatic compounds.
Scientific Research Applications
Chemistry: 3-Fluoroanisole is widely used as a building block in organic synthesis, contributing to the development of new compounds and the study of aromatic substitution reactions .
Biology and Medicine: The compound has been used in the synthesis of biologically active molecules such as 4-fluoro-5,6-dihydroxytryptamine and 3-fluoro- and 5-fluoronoradrenaline, which are important in neurological research .
Industry: In the pharmaceutical and agrochemical industries, this compound serves as an intermediate in the production of various drugs and pesticides .
Mechanism of Action
The mechanism of action of 3-fluoroanisole depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
4-Fluoroanisole: Similar in structure but with the fluoro group at the para position.
3-Fluorotoluene: Similar in structure but with a methyl group instead of a methoxy group.
4-Chloroanisole: Similar in structure but with a chloro group instead of a fluoro group .
Uniqueness: 3-Fluoroanisole is unique due to the specific positioning of the fluoro and methoxy groups on the benzene ring, which influences its reactivity and applications in synthesis and research .
Properties
IUPAC Name |
1-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNOXOAIFNSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196567 | |
Record name | 3-Fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-49-5 | |
Record name | 1-Fluoro-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 456-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Fluoroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNQ5WQ6YZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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